Dichlorobenzyldimethyltetradecylammonium chloride
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Overview
Description
Dichlorobenzyldimethyltetradecylammonium chloride is a quaternary ammonium compound. It consists of a positively charged N-benzyl-N,N-dimethyltetradecyl-1-amine cation and a negatively charged chloride anion . This compound is commonly used as a cationic surfactant and phase transfer catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobenzyldimethyltetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with benzyl chloride in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained between 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of benzyl chloride to a solution of dimethyltetradecylamine. The reaction mixture is then stirred and heated to ensure complete conversion . The product is purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Dichlorobenzyldimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reactions typically occurring in polar solvents like water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives .
Scientific Research Applications
Dichlorobenzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of mixed micelles for studying biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of dichlorobenzyldimethyltetradecylammonium chloride involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis . This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetradecyltriphenylphosphonium bromide: Used in similar applications but has a different cationic structure.
Uniqueness
Dichlorobenzyldimethyltetradecylammonium chloride is unique due to its benzyl group, which enhances its reactivity in nucleophilic substitution reactions . Additionally, its specific structure allows for effective phase transfer catalysis and antimicrobial activity .
Properties
CAS No. |
68568-47-8 |
---|---|
Molecular Formula |
C23H40Cl2N.Cl C23H40Cl3N |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-26(2,3)20-21-17-16-18-22(24)23(21)25;/h16-18H,4-15,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XDWIXQICVFNIMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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